MKC-1

Übersicht

Beschreibung

Es hemmt die Tubulinpolymerisation, blockiert die Bildung des mitotischen Spindelapparats, was zu einem Zellzyklusarrest und Apoptose führen kann . MKC-1 hat eine Aktivität gegen eine große Bandbreite an menschlichen soliden Tumorzelllinien gezeigt, einschließlich multiresistenter Zelllinien .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

This compound wird durch eine Reihe chemischer Reaktionen synthetisiert, die die Bildung von Bisindolylmaleimid beinhalten. Der Syntheseweg beinhaltet typischerweise die Kondensation von Indolderivaten mit Maleimid unter bestimmten Reaktionsbedingungen . Die Reaktionsbedingungen umfassen häufig die Verwendung von organischen Lösungsmitteln und Katalysatoren, um die Bildung des gewünschten Produkts zu erleichtern.

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound beinhaltet die Skalierung des Synthesewegs, um die Verbindung in größeren Mengen zu produzieren. Dieser Prozess erfordert die Optimierung der Reaktionsbedingungen, Reinigungsmethoden und Qualitätskontrollmaßnahmen, um die Konsistenz und Reinheit des Endprodukts zu gewährleisten .

Wissenschaftliche Forschungsanwendungen

MKC-1 has a wide range of scientific research applications, including:

Chemistry: Used as a tool compound to study cell cycle regulation and microtubule dynamics.

Biology: Investigated for its effects on cell proliferation, apoptosis, and signal transduction pathways.

Medicine: Explored as a potential therapeutic agent for various cancers, including breast cancer, lung cancer, and pancreatic cancer

Industry: Utilized in the development of new anticancer drugs and as a reference compound in drug discovery.

Wirkmechanismus

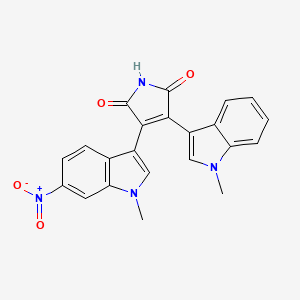

MKC-1, also known as Ro-31-7453 or 3-(1-methyl-1H-indol-3-yl)-4-(1-methyl-6-nitro-1H-indol-3-yl)-1H-pyrrole-2,5-dione, is a novel, orally active cell cycle inhibitor with broad antitumor activity .

Target of Action

This compound has been found to bind to several proteins, including microtubules (at the colchicine binding site) and members of the importin β family . These proteins are involved in nuclear transport and spindle formation, playing crucial roles in cell division and proliferation .

Mode of Action

This compound inhibits the Akt/mTOR pathway . It arrests cellular mitosis and induces cell apoptosis by binding to a number of different cellular proteins including tubulin and members of the importin β family . This interaction disrupts the normal function of these proteins, leading to cell cycle arrest and apoptosis .

Biochemical Pathways

This compound disrupts multiple survival pathways in cancer cells. It has been shown to induce a dose-dependent reduction in the levels of both phospho-Akt and phospho-p70S6K kinases . These kinases are key components of the Akt/mTOR pathway, which is often dysregulated in cancer and is critical for cell survival and proliferation .

Pharmacokinetics

It is known that this compound is orally active . Day 28 pharmacokinetics indicated absorption and active metabolites at levels consistent with known efficacious doses of this compound . The prolonged exposure with continuous oral administration avoided high peak drug concentrations, and likely explains the lack of myelosuppression .

Result of Action

This compound has shown potent and dose-dependent antiproliferative activity towards a range of tumor cell lines, with IC50 values in the range of 20 - 400 nM . It has also inhibited in vitro growth of primary cells derived from AML and CML patients . In vivo, daily oral treatment with this compound significantly increased the median survival time of mice bearing renal cell xenograft tumors .

Action Environment

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

MKC-1 is synthesized through a series of chemical reactions involving the formation of bisindolylmaleimide. The synthetic route typically involves the condensation of indole derivatives with maleimide under specific reaction conditions . The reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound involves scaling up the synthetic route to produce the compound in larger quantities. This process requires optimization of reaction conditions, purification methods, and quality control measures to ensure the consistency and purity of the final product .

Analyse Chemischer Reaktionen

Arten von Reaktionen

MKC-1 durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können this compound in reduzierte Formen mit unterschiedlichen biologischen Aktivitäten umwandeln.

Substitution: This compound kann Substitutionsreaktionen eingehen, bei denen bestimmte funktionelle Gruppen durch andere Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.

Substitution: Verschiedene Reagenzien, einschließlich Halogene und Nukleophile, werden unter kontrollierten Bedingungen verwendet.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind oxidierte, reduzierte und substituierte Derivate von this compound, die jeweils unterschiedliche biologische Aktivitäten und potenzielle therapeutische Anwendungen aufweisen .

Wissenschaftliche Forschungsanwendungen

This compound hat eine breite Palette wissenschaftlicher Forschungsanwendungen, darunter:

Chemie: Als Werkzeugverbindung verwendet, um die Zellzyklusregulation und Mikrotubuli-Dynamik zu untersuchen.

Biologie: Untersucht auf seine Auswirkungen auf Zellproliferation, Apoptose und Signaltransduktionswege.

Medizin: Als potenzieller Therapeutikum für verschiedene Krebsarten untersucht, darunter Brustkrebs, Lungenkrebs und Bauchspeicheldrüsenkrebs

Wirkmechanismus

This compound übt seine Wirkung durch Hemmung des Akt/mTOR-Signalwegs aus. Es bindet an mehrere Proteine, darunter Tubulin und Mitglieder der Importin-β-Familie, unterbricht die Mikrotubuli-Bildung und induziert einen Zellzyklusarrest in der G2/M-Phase . Dies führt zu Apoptose und Hemmung der Tumorzellproliferation .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Paclitaxel: Ein Mikrotubuli-stabilisierendes Mittel, das in der Krebstherapie eingesetzt wird.

Vincristin: Ein Mikrotubuli-destabilisierendes Mittel, das in der Chemotherapie eingesetzt wird.

Docetaxel: Ein weiteres Mikrotubuli-stabilisierendes Mittel mit antineoplastischer Aktivität.

Einzigartigkeit von MKC-1

This compound ist einzigartig in seiner Fähigkeit, mehrere Ziele zu hemmen, darunter Tubulin und die Importin-β-Familie, die am Kernimport und der Spindelbildung beteiligt sind . Dieser multi-target-Ansatz erhöht seine potenzielle Wirksamkeit gegen verschiedene Krebsarten, einschließlich solcher, die gegen andere Mikrotubuli-Targeting-Mittel resistent sind .

Eigenschaften

IUPAC Name |

3-(1-methylindol-3-yl)-4-(1-methyl-6-nitroindol-3-yl)pyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16N4O4/c1-24-10-15(13-5-3-4-6-17(13)24)19-20(22(28)23-21(19)27)16-11-25(2)18-9-12(26(29)30)7-8-14(16)18/h3-11H,1-2H3,(H,23,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVSKGTONMLKNPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)C3=C(C(=O)NC3=O)C4=CN(C5=C4C=CC(=C5)[N+](=O)[O-])C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60154735 | |

| Record name | MKC-1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60154735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

400.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125313-92-0 | |

| Record name | 3-(1-Methyl-1H-indol-3-yl)-4-(1-methyl-6-nitro-1H-indol-3-yl)-1H-pyrrole-2,5-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=125313-92-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | MKC-1 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125313920 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MKC-1 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05608 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | MKC-1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60154735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MKC-1 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DNZ11VPY7Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.